Acetamide, 2,2-bis(p-tolylthio)-
Description
Acetamide, 2,2-bis(p-tolylthio)- is a sulfur-containing acetamide derivative characterized by two p-tolylthio (para-methylphenylthio) groups at the 2-position of the acetamide backbone. The p-tolyl substituents introduce both steric bulk and electron-donating effects due to the methyl group, which may influence reactivity, solubility, and stability.
Properties
CAS No. |
73664-35-4 |
|---|---|
Molecular Formula |
C16H17NOS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,2-bis[(4-methylphenyl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17NOS2/c1-11-3-7-13(8-4-11)19-16(15(17)18)20-14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H2,17,18) |
InChI Key |
KELLHNUIOFYNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(=O)N)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-bis(p-tolylthio)- typically involves the reaction of acetamide with p-tolylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction. The process can be summarized as follows:
Reactants: Acetamide and p-tolylthiol.
Catalyst: Commonly used catalysts include acids or bases to promote the reaction.
Solvent: Ethanol or acetonitrile.
Temperature: Elevated temperatures, typically around 70-100°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-bis(p-tolylthio)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2,2-bis(p-tolylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The p-tolylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the p-tolylthio groups.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetamide, 2,2-bis(p-tolylthio)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of p-tolylthio groups on biological systems. It may serve as a model compound to investigate the interactions of similar structures with enzymes and other biomolecules.
Medicine: While specific medical applications of Acetamide, 2,2-bis(p-tolylthio)- are not well-documented, its derivatives may have potential as therapeutic agents. Research into its biological activity could lead to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2-bis(p-tolylthio)- involves its interaction with molecular targets through its p-tolylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Reactivity and Substituent Effects
Radical Cyclization Efficiency :
- The bis(phenylthio)acetamide 4b () achieved a 61% combined yield of cyclized products under radical conditions (Bu3SnH/AIBN), outperforming the chloro-substituted analog 4a (13% yield). This highlights the critical role of thio groups in stabilizing radical intermediates .
- Hypothetical Comparison with p-Tolylthio Variant : The target compound’s p-tolylthio groups may further enhance radical stabilization via electron-donating methyl substituents, though steric hindrance could offset reactivity gains. Direct experimental comparisons are absent but warrant investigation.
- Electronic and Steric Considerations: Phenylthio vs. p-Tolylthio: Phenylthio groups (in 4b) are less electron-rich than p-tolylthio groups, suggesting the latter might improve charge delocalization in intermediates. Chloro vs. Thio Substituents: The chloro group in 4a lacks the lone-pair electrons of sulfur, leading to poorer radical stabilization and lower yields .
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